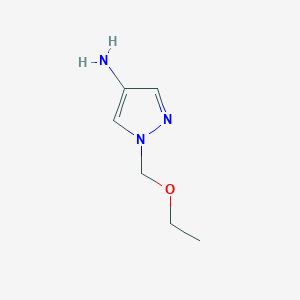![molecular formula C9H12N6 B6267419 1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine CAS No. 1177349-68-6](/img/no-structure.png)
1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine” is a complex organic molecule. It contains a pyrrolo[2,1-c][1,2,4]triazol ring and a pyrazol ring, which are connected by a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings. The pyrrolo[2,1-c][1,2,4]triazol ring and the pyrazol ring are connected by a methylene bridge . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 139.16 . It is a powder at room temperature . The InChI code for this compound is 1S/C6H9N3O/c10-4-6-8-7-5-2-1-3-9(5)6/h10H,1-4H2 .Aplicaciones Científicas De Investigación
However, compounds with similar structures, such as those containing pyrrolopyrazine and 1,2,4-triazole scaffolds, have been reported to exhibit a range of biological activities. These include antiviral, antibacterial, antifungal, anti-tubercular, immunosuppressant, antihypertensive, anti-inflammatory, anticonvulsant, analgesic, hypoglycemic, antidepressant, and anticancer activities .
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with various targets, including enzymes like aromatase . The role of these targets can vary, but in the case of aromatase, it is involved in the biosynthesis of estrogens, which play a crucial role in various physiological processes.
Mode of Action
It is known that the nitrogen atoms in the 1,2,4-triazole moiety can form hydrogen bonds with different targets, which can lead to changes in the function of these targets . This interaction can potentially alter the activity of the target, leading to downstream effects.
Biochemical Pathways
Compounds with similar structures have been reported to have cytotoxic activity against various cancer cell lines . This suggests that these compounds may interfere with pathways involved in cell proliferation and survival.
Pharmacokinetics
The presence of the 1,2,4-triazole moiety in the compound’s structure could potentially improve its pharmacokinetic properties, as this moiety is known to form hydrogen bonds with different targets, which can enhance the compound’s bioavailability .
Result of Action
Compounds with similar structures have shown cytotoxic activity against various cancer cell lines . This suggests that these compounds may induce cell death in these cells, potentially through the induction of apoptosis or other forms of programmed cell death.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine' involves the reaction of 1H-pyrazol-4-amine with 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "1H-pyrazol-4-amine", "5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole" ], "Reaction": [ "Step 1: Dissolve 1H-pyrazol-4-amine (1.0 mmol) in a suitable solvent (e.g. DMF, DMSO) and add a base (e.g. K2CO3, Na2CO3) to the reaction mixture.", "Step 2: Add 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole (1.0 mmol) to the reaction mixture and stir the reaction mixture at room temperature for several hours.", "Step 3: Isolate the product by filtration or chromatography and purify it by recrystallization from a suitable solvent (e.g. ethanol, methanol).", "Step 4: Analyze the purity and identity of the product by various spectroscopic techniques (e.g. NMR, IR, MS)." ] } | |
Número CAS |
1177349-68-6 |
Nombre del producto |
1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine |
Fórmula molecular |
C9H12N6 |
Peso molecular |
204.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



